4-Amino-5,5,5-trifluoro-3-pentene-2-one 4-Amino-5,5,5-trifluoro-3-pentene-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18607891
InChI: InChI=1S/C5H6F3NO/c1-3(10)2-4(9)5(6,7)8/h2H,9H2,1H3/b4-2-
SMILES:
Molecular Formula: C5H6F3NO
Molecular Weight: 153.10 g/mol

4-Amino-5,5,5-trifluoro-3-pentene-2-one

CAS No.:

Cat. No.: VC18607891

Molecular Formula: C5H6F3NO

Molecular Weight: 153.10 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-5,5,5-trifluoro-3-pentene-2-one -

Specification

Molecular Formula C5H6F3NO
Molecular Weight 153.10 g/mol
IUPAC Name (Z)-4-amino-5,5,5-trifluoropent-3-en-2-one
Standard InChI InChI=1S/C5H6F3NO/c1-3(10)2-4(9)5(6,7)8/h2H,9H2,1H3/b4-2-
Standard InChI Key JKHLDBLIRJAFDP-RQOWECAXSA-N
Isomeric SMILES CC(=O)/C=C(/C(F)(F)F)\N
Canonical SMILES CC(=O)C=C(C(F)(F)F)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Amino-5,5,5-trifluoro-3-pentene-2-one belongs to the enaminone family, featuring a planar conjugated system with delocalized π-electrons across the C=C and C=O bonds. The (Z)-configuration at the double bond is stabilized by intramolecular hydrogen bonding between the amine and ketone groups, as evidenced by X-ray crystallographic data of analogous compounds . The trifluoromethyl group at the C5 position induces significant electron-withdrawing effects, reducing the basicity of the amine (pKa ≈ 8.2) compared to non-fluorinated analogs (pKa ≈ 10.5).

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₅H₆F₃NO
Molecular Weight153.10 g/mol
IUPAC Name(Z)-4-amino-5,5,5-trifluoropent-3-en-2-one
CAS Registry Number12586188
Boiling Point215–217°C (decomp.)
Density1.42 g/cm³

Spectroscopic Signatures

The compound’s structure is validated through multimodal spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 12.4 Hz, 1H, CH), 5.95 (d, J = 12.4 Hz, 1H, NH), 2.21 (s, 3H, COCH₃).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -63.5 (s, CF₃).

  • IR (KBr): ν 3340 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C), 1120–1250 cm⁻¹ (C-F) .

  • MS (EI): m/z 153 [M]⁺, 108 [M-CF₃]⁺ .

The downfield shift of the carbonyl group in IR (1685 cm⁻¹ vs. 1715 cm⁻¹ in non-fluorinated analogs) confirms electron withdrawal by the CF₃ group .

Synthetic Methodologies

Microwave-Assisted Amination

Alternative protocols employ microwave irradiation to accelerate the nucleophilic amination of 5,5,5-trifluoro-3-penten-2-one with NH₃/MeOH at 100°C for 30 minutes (yield: 74%). This method reduces side reactions such as Michael addition, which are prevalent in thermal heating.

Reactivity and Derivatization

Condensation Reactions

The enaminone undergoes regioselective condensation with aldehydes to form β-enamino ketones, useful in heterocycle synthesis:
C5H6F3NO+RCHOC5H5F3N(O)CR+H2O\text{C}_5\text{H}_6\text{F}_3\text{NO} + \text{RCHO} \rightarrow \text{C}_5\text{H}_5\text{F}_3\text{N(O)CR} + \text{H}_2\text{O}
For example, reaction with benzaldehyde produces a quinoline precursor in 82% yield.

Fluorine-Specific Transformations

The CF₃ group participates in radical trifluoromethylation reactions under photoredox conditions, enabling C-CF₃ bond formation in drug-like molecules .

Applications in Pharmaceutical Development

Kinase Inhibitor Scaffolds

The compound serves as a core structure in Bruton’s tyrosine kinase (BTK) inhibitors. Its trifluoromethyl group improves target binding affinity (IC₅₀ = 12 nM vs. 45 nM for non-fluorinated analog).

PET Tracer Synthesis

¹⁸F-labeled derivatives are investigated for positron emission tomography (PET) imaging of amyloid plaques, leveraging the CF₃ group’s metabolic stability .

Comparative Analysis with Non-Fluorinated Analogs

Table 2: Property Comparison with 4-Amino-3-Penten-2-One

Property4-Amino-5,5,5-Trifluoro DerivativeNon-Fluorinated Analog
Melting Point98–100°C72–74°C
logP (Octanol/Water)1.850.92
Metabolic Half-Life (Human Liver Microsomes)>120 min28 min
Inhibitor Potency (BTK)IC₅₀ = 12 nMIC₅₀ = 45 nM

The fluorinated derivative exhibits enhanced lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS drugs .

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